![molecular formula C12H14F4N2O2 B13568787 tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a tetrafluorophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,3,5,6-tetrafluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the tetrafluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-aminobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a tetrafluorophenyl group. It is used in the synthesis of pharmacologically active compounds.
tert-Butyl carbamate: This compound lacks the amino and tetrafluorophenyl groups and is used as a protecting group in organic synthesis.
tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group and is used as a precursor for the synthesis of various derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the other similar compounds.
Properties
Molecular Formula |
C12H14F4N2O2 |
|---|---|
Molecular Weight |
294.24 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14F4N2O2/c1-12(2,3)20-11(19)18-4-5-6(13)8(15)10(17)9(16)7(5)14/h4,17H2,1-3H3,(H,18,19) |
InChI Key |
WHENNGVAKOEXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=C(C(=C1F)F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


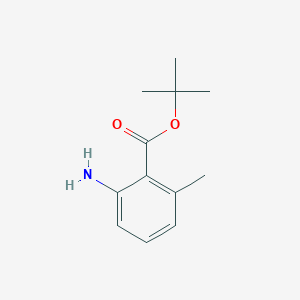

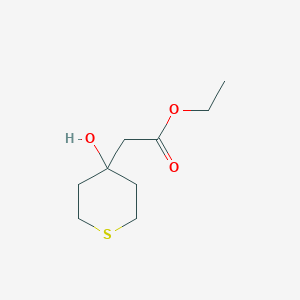



![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
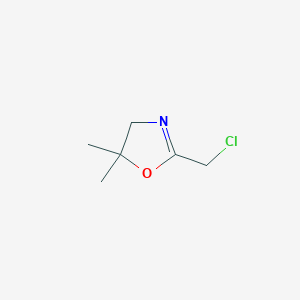
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

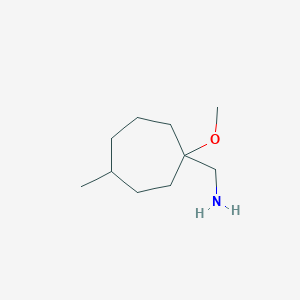
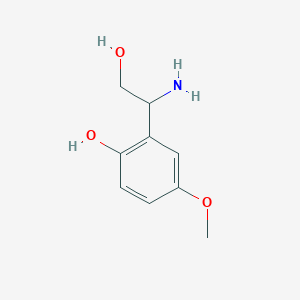

![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
